molecular formula C18H28O2 B14446231 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate CAS No. 72987-56-5

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate

Cat. No.: B14446231
CAS No.: 72987-56-5
M. Wt: 276.4 g/mol
InChI Key: WXTWOJBDAKYXLP-GWMOXCNNSA-N
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Description

2-(6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl)ethyl acetate is a bicyclic monoterpenoid derivative characterized by a bicyclo[7.2.0]undecane core substituted with methyl groups at positions 6, 10, and 10, and an ethyl acetate moiety at position 2. This compound is structurally related to sesquiterpenes and diterpenes but distinct due to its unique substitution pattern and ester functional group. Its bicyclic framework contributes to rigidity and influences physicochemical properties such as volatility, solubility, and biological activity.

Properties

CAS No.

72987-56-5

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate

InChI

InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7-

InChI Key

WXTWOJBDAKYXLP-GWMOXCNNSA-N

Isomeric SMILES

C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C

Canonical SMILES

CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Key Compounds for Comparison:

β-Caryophyllene [(1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene]

2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene (C57 in )

Eugenol Acetate [Phenol, 2-methoxy-4-propenyl-, acetate]

Property Target Compound β-Caryophyllene C57 Eugenol Acetate
Core Structure Bicyclo[7.2.0]undeca-2,5-diene Bicyclo[7.2.0]undec-4-ene Bicyclo[7.2.0]undeca-2,6-diene Phenylpropanoid derivative
Substituents 6,10,10-Trimethyl; ethyl acetate at C2 4,11,11-Trimethyl; methylidene at C8 2,6,10,10-Tetramethyl Methoxy, propenyl, acetyloxy groups
Functional Groups Ester (ethyl acetate) Hydrocarbon Hydrocarbon Ester (acetate)
Molecular Weight ~264.36 g/mol (estimated) 204.35 g/mol 218.38 g/mol 206.24 g/mol
Biological Source Not explicitly reported; likely from plant terpenoid pathways Syzygium aromaticum (clove), other angiosperms Found in genotype-dependent plant chemotypes Syzygium aromaticum (clove)

Key Structural Differences:

  • Methyl substitution patterns differ: β-caryophyllene has methyl groups at C4, C11, and C11, whereas the target compound and C57 have substitutions at C6 and C10. These variations influence steric hindrance and molecular interactions .

Physicochemical Properties

  • Volatility : The ethyl acetate group likely reduces volatility compared to β-caryophyllene (a common volatile sesquiterpene in essential oils) .
  • Solubility: The ester group may improve solubility in ethanol or aqueous solutions relative to hydrocarbon analogs.
  • Stability : The conjugated diene system (2,5-diene) in the target compound could increase susceptibility to oxidation compared to β-caryophyllene’s isolated double bond .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-(6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl)ethyl acetate?

  • Methodological Answer : Synthesis typically involves esterification of the parent bicyclic alcohol with acetic anhydride under catalytic acid conditions. Characterization relies on GC-MS for purity assessment and NMR (¹H, ¹³C, DEPT) for structural confirmation. For stereochemical elucidation, NOESY or X-ray crystallography may be required. Data validation should align with protocols from authoritative databases like NIST Chemistry WebBook to ensure reproducibility .

Q. How are the physical-chemical properties (e.g., log P, vapor pressure) of this compound determined experimentally?

  • Methodological Answer : Log P (octanol-water partition coefficient) can be measured via shake-flask or HPLC methods with calibrated reference standards. Vapor pressure is determined using transpiration or gas saturation techniques. Computational tools like COSMOtherm or DFT calculations supplement experimental data but require validation against empirical results from peer-reviewed studies .

Advanced Research Questions

Q. What experimental designs are recommended to study the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Follow tiered approaches as outlined in Project INCHEMBIOL :

  • Phase 1 (Lab) : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301F tests).
  • Phase 2 (Field) : Monitor abiotic/biotic partitioning using LC-HRMS in sediment-water systems. Include isotopic labeling (e.g., ¹⁴C) to track transformation products.
  • Data Integration : Use fugacity models to predict multi-compartment distribution.

Q. How can contradictory data on its stability under oxidative conditions be resolved?

  • Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., radical initiators vs. ambient O₂). Standardize protocols:

  • Employ controlled radical sources (e.g., AIBN) in inert atmospheres.
  • Quantify degradation products via tandem MS/MS with collision energy optimization.
  • Cross-validate findings using EPR spectroscopy to detect radical intermediates. Replicate studies across independent labs to confirm reproducibility .

Q. What methodologies assess its ecological impacts at population and ecosystem levels?

  • Methodological Answer : Adopt a tiered ecotoxicological framework :

  • Acute/Chronic Toxicity : Conduct Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) tests.
  • Population Modeling : Use matrix models to project long-term effects on keystone species.
  • Ecosystem Mesocosms : Simulate real-world exposure in controlled aquatic-terrestrial systems, measuring biodiversity shifts via metabarcoding.

Q. How to investigate its metabolic pathways in mammalian systems?

  • Methodological Answer : Combine in vitro (hepatocyte microsomes + NADPH) and in vivo (rodent) studies:

  • Use stable isotopes (e.g., ¹³C-acetate moiety) to trace metabolites.
  • Identify phase I/II metabolites via UPLC-QTOF-MS with molecular networking.
  • Confirm enzymatic pathways using CYP450 isoform-specific inhibitors .

Q. What computational strategies predict its interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):

  • Optimize force fields for bicyclic terpenoid structures.
  • Validate predictions with SPR (surface plasmon resonance) binding assays.
  • Cross-reference with structural analogs in PubChem to refine affinity estimates .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A guidelines with modifications:

  • Test thermal stability (40°C/75% RH), photostability (ICH Q1B), and hydrolytic resistance (pH 1–13).
  • Analyze degradation kinetics via Arrhenius plots to extrapolate shelf-life.
  • Use DOE (design of experiments) to identify critical variables (e.g., oxygen sensitivity) .

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